molecular formula C13H10N4O3S2 B10951534 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrazine-2-carboxamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrazine-2-carboxamide

Cat. No.: B10951534
M. Wt: 334.4 g/mol
InChI Key: LTFGNQZMRDTDQE-UHFFFAOYSA-N
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Description

N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PYRAZINECARBOXAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a pyrazine ring, and a methylsulfonyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The methylsulfonyl group is then introduced via sulfonation reactions using reagents such as methylsulfonyl chloride. The final step involves the coupling of the benzothiazole derivative with a pyrazinecarboxamide moiety under conditions that facilitate amide bond formation, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and various substituted benzothiazole and pyrazine derivatives.

Scientific Research Applications

N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PYRAZINECARBOXAMIDE can be compared with other benzothiazole derivatives and pyrazinecarboxamide compounds:

Properties

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C13H10N4O3S2/c1-22(19,20)8-2-3-9-11(6-8)21-13(16-9)17-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17,18)

InChI Key

LTFGNQZMRDTDQE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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